molecular formula C14H19N5O B279656 (E)-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B279656
M. Wt: 273.33 g/mol
InChI Key: GDFUMSCNTHQJJO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of two pyrazole rings and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides to introduce the 1,5-dimethyl and 1-ethyl substituents.

    Acrylamide Formation: The final step involves the reaction of the alkylated pyrazoles with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

(E)-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of (E)-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the pyrazole rings, which can form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-propyl-1H-pyrazol-4-yl)acrylamide

Uniqueness

(E)-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific substitution pattern on the pyrazole rings, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for targeted drug design and materials science applications.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

(E)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C14H19N5O/c1-4-19-10-12(7-17-19)5-6-14(20)15-8-13-9-16-18(3)11(13)2/h5-7,9-10H,4,8H2,1-3H3,(H,15,20)/b6-5+

InChI Key

GDFUMSCNTHQJJO-AATRIKPKSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NCC2=C(N(N=C2)C)C

SMILES

CCN1C=C(C=N1)C=CC(=O)NCC2=C(N(N=C2)C)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NCC2=C(N(N=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.